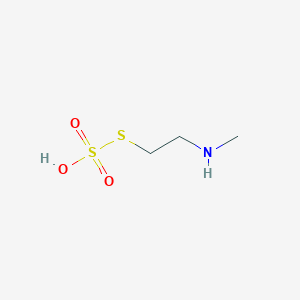
1-(Methylamino)-2-sulfosulfanylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-2-sulfosulfanylethane, also known as MSES, is a sulfonated amine compound that has been gaining attention in the scientific community due to its potential applications in various fields. MSES is a water-soluble compound that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in research and experimentation. In
Mécanisme D'action
The mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane is not yet fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 1-(Methylamino)-2-sulfosulfanylethane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Methylamino)-2-sulfosulfanylethane has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its water-solubility, which makes it easy to dissolve and administer to test subjects. 1-(Methylamino)-2-sulfosulfanylethane is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are many potential future directions for research on 1-(Methylamino)-2-sulfosulfanylethane. One area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane and its potential applications in other areas of research.
Méthodes De Synthèse
1-(Methylamino)-2-sulfosulfanylethane can be synthesized through a multi-step process that involves the reaction of methylamine with sodium bisulfite to form sodium methylsulfonate. This compound is then reacted with ethylene oxide to produce 2-(methylsulfonyloxy)ethanol, which is further reacted with methylamine to form 1-(Methylamino)-2-sulfosulfanylethane.
Applications De Recherche Scientifique
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Methylamino)-2-sulfosulfanylethane has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
1000-68-6 |
|---|---|
Nom du produit |
1-(Methylamino)-2-sulfosulfanylethane |
Formule moléculaire |
C3H9NO3S2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
1-(methylamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9NO3S2/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) |
Clé InChI |
FLHDCEZDRGEYQL-UHFFFAOYSA-N |
SMILES |
CNCCSS(=O)(=O)O |
SMILES canonique |
CNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid hydrogen S-[2-(methylamino)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



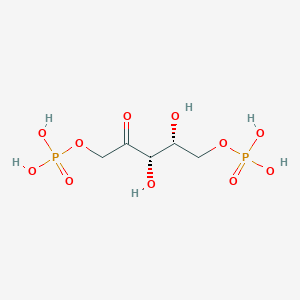
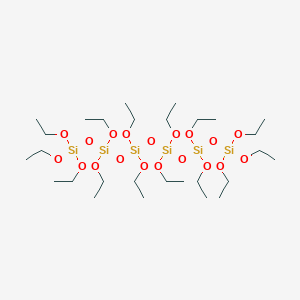
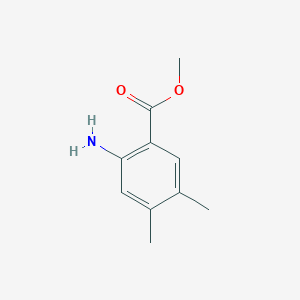
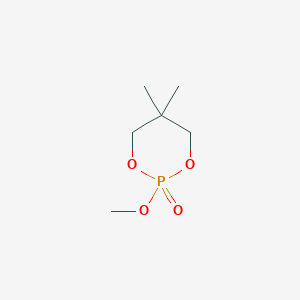
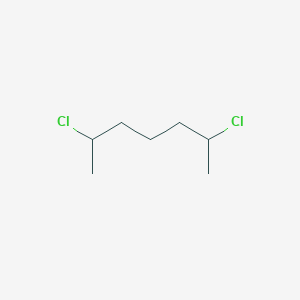
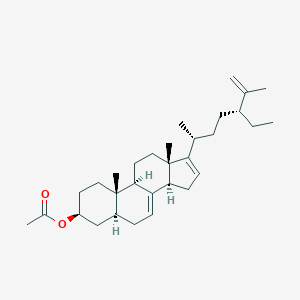
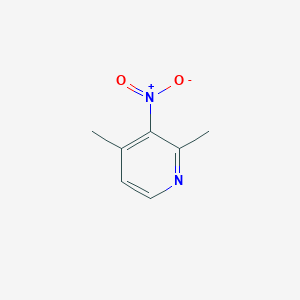
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
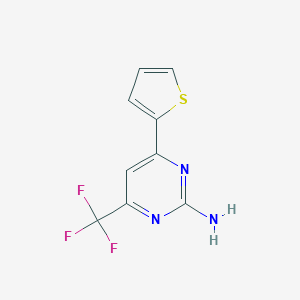
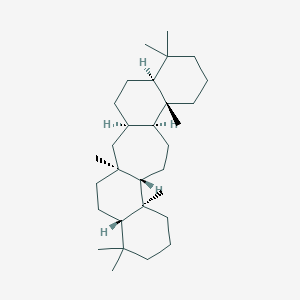
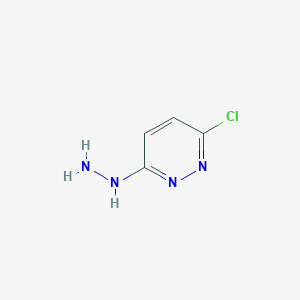
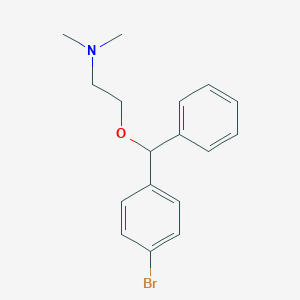
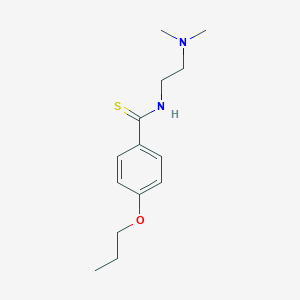
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)